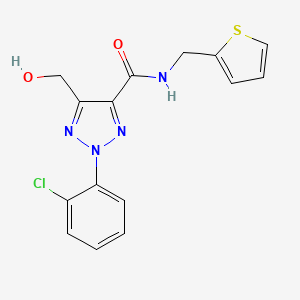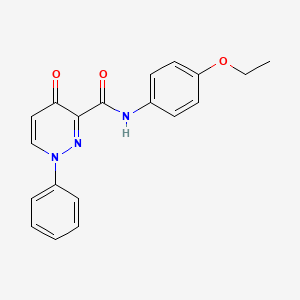![molecular formula C20H14BrN7O3 B11373978 methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate](/img/structure/B11373978.png)
methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[10-(4-ブロモフェニル)-13-オキソ-2,4,5,6,7,11,12-ヘプタザトリシクロ[7.4.0.03,7]トリデカ-1(9),3,5,10-テトラエン-8-イル]ベンゾエート メチルは、独自の構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
4-[10-(4-ブロモフェニル)-13-オキソ-2,4,5,6,7,11,12-ヘプタザトリシクロ[7.4.0.03,7]トリデカ-1(9),3,5,10-テトラエン-8-イル]ベンゾエート メチルの合成は、通常、複数段階の有機反応を伴います。このプロセスは、ヘプタザトリシクリックコアの調製から始まり、続いてブロモフェニル基の導入とエステル化が行われ、最終生成物が得られます。これらの反応で使用される一般的な試薬には、臭素、フェニルボロン酸、および複雑な環構造の形成を促進するさまざまな触媒が含まれます。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大限に高めるための合成経路の最適化を含む可能性があります。これには、連続フローリアクターの使用、高度な精製技術、および一貫した品質とスケーラビリティを確保するための自動化が含まれる場合があります。
化学反応解析
反応の種類
4-[10-(4-ブロモフェニル)-13-オキソ-2,4,5,6,7,11,12-ヘプタザトリシクロ[7.4.0.03,7]トリデカ-1(9),3,5,10-テトラエン-8-イル]ベンゾエート メチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を変更するために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、異なる誘導体につながる可能性があります。
一般的な試薬と条件
これらの反応の一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換を実現するために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は追加の酸素含有官能基を持つ化合物を生成する可能性があり、一方、置換はフェニル環に異なる置換基を持つさまざまな誘導体をもたらす可能性があります。
科学研究への応用
4-[10-(4-ブロモフェニル)-13-オキソ-2,4,5,6,7,11,12-ヘプタザトリシクロ[7.4.0.03,7]トリデカ-1(9),3,5,10-テトラエン-8-イル]ベンゾエート メチルは、以下を含むさまざまな研究分野で応用されています。
化学: この化合物のユニークな構造は、複雑な有機反応を研究し、新しい合成方法を開発するための貴重な研究対象となっています。
生物学: タンパク質-リガンド相互作用やその他の生物学的プロセスを研究するための生化学的アッセイにおいて、プローブやリガンドとして使用できます。
医学: この化合物は、特に生物活性を持つ場合、新しい医薬品の開発のための薬物候補またはリード化合物として可能性があります。
工業: そのユニークな特性は、ポリマーや高度なコーティングなどの新しい材料の開発において活用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the heptazatricyclic core, followed by the introduction of the bromophenyl group and the esterification to form the final product. Common reagents used in these reactions include bromine, phenylboronic acid, and various catalysts to facilitate the formation of the complex ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents on the phenyl ring.
科学的研究の応用
Methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[740
Chemistry: The compound’s unique structure makes it a valuable subject for studying complex organic reactions and developing new synthetic methodologies.
Biology: It could be used as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.
Medicine: The compound may have potential as a drug candidate or a lead compound for developing new pharmaceuticals, particularly if it exhibits biological activity.
Industry: Its unique properties could be exploited in the development of new materials, such as polymers or advanced coatings.
作用機序
4-[10-(4-ブロモフェニル)-13-オキソ-2,4,5,6,7,11,12-ヘプタザトリシクロ[7.4.0.03,7]トリデカ-1(9),3,5,10-テトラエン-8-イル]ベンゾエート メチルが効果を発揮するメカニズムは、その具体的な用途によって異なります。生物学的文脈では、酵素や受容体などの分子標的に結合し、結合相互作用を通じてそれらの活性を調節する可能性があります。関連する経路には、シグナル伝達、代謝プロセス、または遺伝子発現調節が含まれる可能性があります。
類似の化合物との比較
類似の化合物
- 8-(4-メトキシフェニル)-6-メチル-2,4,5,11,13-ペンタザトリシクロ[7.4.0.03,7]トリデカ-1(9),3,6-トリエン-10,12-ジオン
- 8-(4-ブロモフェニル)-13-メチル-5-オキサ-2,11,13-トリアザトリシクロ[7.4.0.03,7]トリデカ-1(9),3(7)-ジエン-6,10,12-トリオン
独自性
4-[10-(4-ブロモフェニル)-13-オキソ-2,4,5,6,7,11,12-ヘプタザトリシクロ[7.4.0.03,7]トリデカ-1(9),3,5,10-テトラエン-8-イル]ベンゾエート メチルは、そのヘプタザトリシクリックコアとブロモフェニル基の存在によって際立っています。この構造的特徴の組み合わせは、他の類似の化合物とは異なる、独特の化学的および物理的特性をもたらします。
類似化合物との比較
Similar Compounds
- 8-(4-methoxyphenyl)-6-methyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(9),3,6-triene-10,12-dione
- 8-(4-Bromophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Uniqueness
Methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate stands out due to its heptazatricyclic core and the presence of a bromophenyl group. This combination of structural features imparts unique chemical and physical properties, making it distinct from other similar compounds.
特性
分子式 |
C20H14BrN7O3 |
|---|---|
分子量 |
480.3 g/mol |
IUPAC名 |
methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate |
InChI |
InChI=1S/C20H14BrN7O3/c1-31-19(30)12-4-2-11(3-5-12)17-14-15(10-6-8-13(21)9-7-10)23-24-18(29)16(14)22-20-25-26-27-28(17)20/h2-9,17H,1H3,(H,24,29)(H,22,25,27) |
InChIキー |
OZDZPBIJENJISG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11373895.png)
![N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B11373902.png)
![8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11373910.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11373929.png)

![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11373939.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11373942.png)
![2-ethoxy-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11373948.png)

![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11373955.png)
![Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11373980.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11373992.png)
![N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11373997.png)
![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide](/img/structure/B11374003.png)
